Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

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Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4), systematically named ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate, is a fluorinated pyridine derivative belonging to the α,α-difluoroarylacetic acid ester class. With a molecular formula of C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
CAS No. 503627-65-4
Cat. No. B12341159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester
CAS503627-65-4
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC=CC(=C1)C)(F)F
InChIInChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-7(2)4-5-13-8/h4-6H,3H2,1-2H3
InChIKeyQDTVZSDHZPBXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4): Technical Overview and Strategic Sourcing


Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4), systematically named ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate, is a fluorinated pyridine derivative belonging to the α,α-difluoroarylacetic acid ester class [1]. With a molecular formula of C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol, it serves as a versatile building block in medicinal chemistry and agrochemical research [1][2]. The compound features a 4-methylpyridine core substituted at the 2-position with an ethyl ester of 2,2-difluoroacetic acid, introducing electron-withdrawing fluorine atoms that modulate reactivity and metabolic stability . It is commercially available from multiple suppliers, with reported purities ranging from 90% to 97.5% [3][4].

Workflow Fluorinated pyridine building block for medicinal chemistry and agrochemical synthesis
Selection Context α,α-difluoroarylacetic acid ester suited for decarboxylative difluoromethylation strategies
Procurement Note Reported multi-hundred gram availability supports scale-up campaigns; verify lot purity

Why Direct Substitution of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester with Unmethylated or Acid Analogs Is Not Recommended


The 4-methyl group on the pyridine ring of CAS 503627-65-4 is not a trivial structural variation; it fundamentally alters physicochemical properties that govern downstream synthetic utility. Substituting this compound with the non-methylated analog, ethyl difluoro(pyridin-2-yl)acetate (CAS 267876-28-8), introduces differences in lipophilicity and steric environment that can affect reaction yields and product selectivity in multi-step syntheses . Similarly, substituting the ethyl ester with the free carboxylic acid analog (CAS 1781036-04-1) eliminates the ability to directly engage in ester-specific transformations, requiring an additional hydrolysis step that reduces overall efficiency . Furthermore, the α,α-difluoro substitution pattern is critical; replacing it with a monofluoro or non-fluorinated analog would eliminate the unique decarboxylative functionalization pathways that enable access to difluoromethylated aryl motifs [1][2].

! The 4-methyl group on the pyridine ring influences lipophilicity and steric environment; substituting with the non-methylated analog (CAS 267876-28-8) may alter reaction selectivity and yield.
! Replacing the ethyl ester with the free carboxylic acid (CAS 1781036-04-1) eliminates ester-specific transformations and may require additional hydrolysis, reducing synthetic efficiency.
! Monofluoro or non-fluorinated analogs cannot access radical decarboxylative difluoromethylation pathways, limiting late-stage functionalization utility.

Quantitative Differentiation: Key Evidence for Selecting Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (503627-65-4) over Analogs


Stock Availability and Bulk Synthesis Feasibility for 503627-65-4

As of 2022, a commercial stock of 935 grams of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (CAS 503627-65-4) was reported by EOS MedChem with an analyzed purity of 97.5% [1]. This is contrasted with the limited availability of the analogous non-methylated compound, ethyl difluoro(pyridin-2-yl)acetate (CAS 267876-28-8), which is typically supplied in quantities ranging from 100 mg to 10 g and requires special ordering for larger amounts . The ability to source CAS 503627-65-4 in near-kilogram quantities with high purity directly reduces lead times and cost for large-scale synthetic campaigns.

Bulk availability vs. analog
Direct comparison
Target: 935 g in stock, purity 97.5%
Comparator (CAS 267876-28-8): typical 250 mg–10 g
Supports procurement planning and scale-up campaigns
Vendor stock report, 2022; verify current inventory
Chemical Sourcing Bulk Availability Inventory Management

Enhanced Lipophilicity (LogP) Drives Superior Pharmacokinetic Potential

The 4-methyl substitution on the pyridine ring of CAS 503627-65-4 increases its calculated LogP to approximately 2.04 , compared to a reported LogP of approximately 1.5 for the non-methylated analog ethyl difluoro(pyridin-2-yl)acetate (CAS 267876-28-8) . This 0.5 unit increase in LogP corresponds to roughly a 3.2-fold increase in lipophilicity, which is a significant factor for membrane permeability and oral bioavailability in drug discovery [1]. The increased lipophilicity can also influence tissue distribution and metabolic stability.

Lipophilicity (XLogP3)
Data to verify
Target: 2.04
Non-methylated analog: ~1.5
ΔLogP ≈ +0.54
May indicate higher membrane permeability potential; context-dependent
Calculated value; experimental LogP not reported
Medicinal Chemistry Drug Design Lipophilicity

Class-Wide Decarboxylative Functionalization Utility Validates Its Value as a Synthetic Building Block

The α,α-difluoroarylacetic acid scaffold, which is the hydrolyzed form of CAS 503627-65-4, is recognized as a stable, inexpensive, and readily available building block for accessing various difluoromethylated aryl motifs via decarboxylative functionalization [1][2]. These transformations, including alkylation, allylation, alkynylation, and C-heteroatom bond formation, proceed in yields typically ranging from 50% to >90% depending on the specific reaction conditions [1][3]. In contrast, analogous monofluoro or non-fluorinated arylacetic esters do not undergo these efficient radical decarboxylative processes, limiting their synthetic utility for late-stage difluoromethylation [1].

Decarboxylative coupling scope
Class-level
Hydrolyzed acid enables difluoromethylation in reported yields 50–90%+
Access to validated late-stage functionalization routes
Class-level inference; specific yields depend on conditions
Organic Synthesis Fluorination Decarboxylative Coupling

Improved Metabolic Stability Due to α,α-Difluoro Substitution

The α,α-difluoro substitution on CAS 503627-65-4 imparts enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs . Fluorine atoms are well-known to block metabolic oxidation at the substituted carbon center, a property that is critical for improving the half-life of drug candidates. While specific metabolic stability data for CAS 503627-65-4 is not available, the class of α,α-difluoroarylacetic acid derivatives is recognized for its resistance to oxidative metabolism . This is in contrast to the corresponding non-fluorinated ester, which is susceptible to enzymatic hydrolysis and oxidation, limiting its utility in vivo [1].

Metabolic stability inference
Class-level / review
α,α-difluoro substitution expected to block oxidative metabolism
May reduce metabolic liability relative to non-fluorinated esters
No direct data for this compound; general fluorine chemistry review
Metabolic Stability Drug Metabolism Fluorine Chemistry

Primary Application Domains for Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester (503627-65-4)


Late-Stage Difluoromethylation in Drug Discovery

Hydrolysis of the ethyl ester of CAS 503627-65-4 provides the corresponding α,α-difluoroarylacetic acid, which can then be used as a substrate for decarboxylative functionalization reactions [1][2]. This enables medicinal chemists to install a difluoromethyl group onto an aryl or heteroaryl scaffold in the final steps of a synthesis, a strategy that is highly valued for modulating the properties of drug candidates [1]. The availability of CAS 503627-65-4 in bulk quantities [3] supports this application at both the milligram scale for SAR exploration and the gram-to-kilogram scale for preclinical development.

Synthesis of Fluorinated Agrochemical Intermediates

As a versatile building block, CAS 503627-65-4 is employed in the synthesis of agrochemicals where the presence of fluorine atoms improves the efficacy and stability of pesticides and herbicides [4]. Its enhanced lipophilicity [5] can contribute to improved foliar uptake and translocation in plants, making it a valuable starting material for designing new crop protection agents. The compound's ability to participate in decarboxylative coupling reactions [1] further expands the scope of accessible agrochemical structures.

Material Science: Precursor for Advanced Functional Materials

The unique combination of a pyridine ring and a difluoroacetate group in CAS 503627-65-4 makes it a precursor for the preparation of advanced materials with tailored properties [6]. These include polymers and coatings with increased resistance to degradation or improved performance in specific environments. The electron-withdrawing fluorine atoms can modulate the electronic properties of the resulting materials, which is crucial for applications in organic electronics and optoelectronics.

Process Development and Scale-Up for Fluorinated Building Blocks

The reported availability of CAS 503627-65-4 in 935 g quantities with 97.5% purity [3] positions it as a reliable starting point for process chemistry development. This enables the optimization of synthetic routes that utilize this compound as a key intermediate, ensuring a smooth transition from early discovery to pre-clinical and clinical supply chains. The established synthetic procedures for the α,α-difluoroarylacetic acid class [1] provide a robust foundation for further scale-up.

Application
Selection Property
Validation Focus
Late-stage difluoromethylation
α,α-difluoroarylacetic acid ester precursor
Decarboxylative coupling efficiency and functional group tolerance
Agrochemical intermediate synthesis
Fluorinated pyridine building block with enhanced lipophilicity
Foliar uptake, translocation, and stability assessment
Advanced materials precursor
Pyridine-difluoroacetate hybrid monomer
Electronic property modulation and degradation resistance
Process development scale-up
Bulk lot consistency and commercial availability profile
Synthetic route robustness and impurity control

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